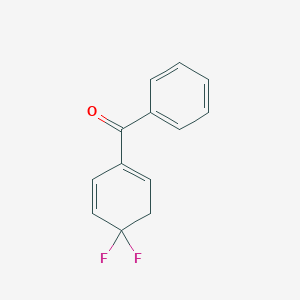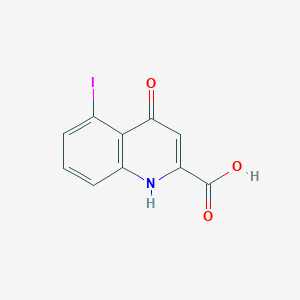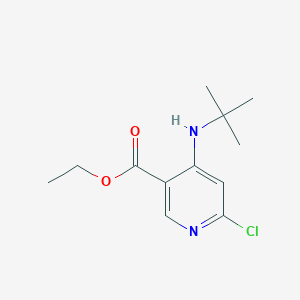
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one is a heterocyclic organic compound that contains iodine, pyrazine, and quinazolinone moieties. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Pyrazine Moiety: This step involves the coupling of the quinazolinone core with a pyrazine derivative, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazine or quinazolinone moieties.
Reduction: Reduction reactions could target the quinazolinone core or the pyrazine ring.
Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone N-oxides, while substitution reactions could introduce various functional groups in place of the iodine atom.
Aplicaciones Científicas De Investigación
6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent, particularly in oncology or infectious diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The iodine atom could play a role in enhancing binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-(pyrazin-2-yl)quinazolin-4(3H)-one: Lacks the iodine atom, which might affect its biological activity and reactivity.
6-chloro-2-(pyrazin-2-yl)quinazolin-4(3H)-one: Similar structure but with chlorine instead of iodine, potentially leading to different chemical and biological properties.
6-bromo-2-(pyrazin-2-yl)quinazolin-4(3H)-one: Bromine instead of iodine, which might influence its reactivity and interactions.
Uniqueness
The presence of the iodine atom in 6-iodo-2-pyrazin-2-yl-1H-quinazolin-4-one can significantly influence its chemical reactivity and biological interactions. Iodine is larger and more polarizable than other halogens, which can enhance binding interactions with biological targets and affect the compound’s overall properties.
Propiedades
Fórmula molecular |
C12H7IN4O |
|---|---|
Peso molecular |
350.11 g/mol |
Nombre IUPAC |
6-iodo-2-pyrazin-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H7IN4O/c13-7-1-2-9-8(5-7)12(18)17-11(16-9)10-6-14-3-4-15-10/h1-6H,(H,16,17,18) |
Clave InChI |
YQFXLUQEOWIZDJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1I)C(=O)NC(=N2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Azetidin-1-yl){3-[(cyclopentylmethyl)amino]phenyl}methanone](/img/structure/B8599940.png)


![1-[(4-Chlorophenyl)methyl]-4-(3-chloropropyl)piperazine](/img/structure/B8599964.png)









